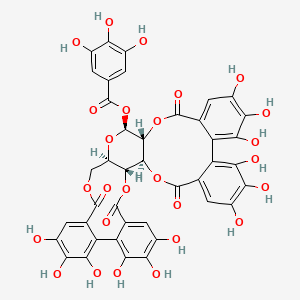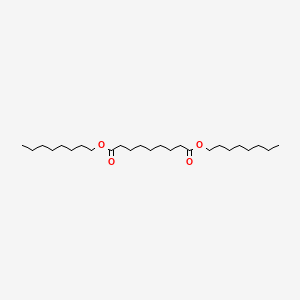
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
描述
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyaniline and maleic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: 4-Hydroxyaniline is dissolved in the solvent, and maleic anhydride is added slowly with continuous stirring. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymeric materials, enhancing their properties.
作用机制
The mechanism of action of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butenoic acid moiety can interact with other molecular targets, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but lacks the amino and butenoic acid moieties.
4-Aminophenylacetic acid: Similar structure but lacks the hydroxy and butenoic acid moieties.
4-Hydroxyphenylpyruvic acid: Similar structure but has a pyruvic acid moiety instead of the butenoic acid moiety.
Uniqueness
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of both hydroxyphenyl and amino groups attached to a butenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
4-(4-hydroxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFAMKEDIARJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286773 | |
| Record name | 2-Butenoic acid, 4-[(4-hydroxyphenyl)amino]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143629-26-9 | |
| Record name | 2-Butenoic acid, 4-[(4-hydroxyphenyl)amino]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


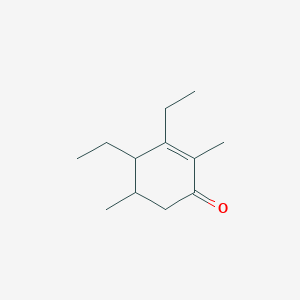
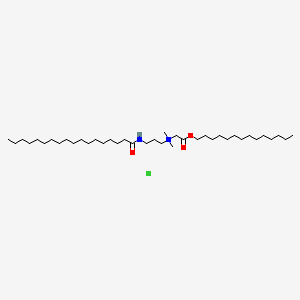
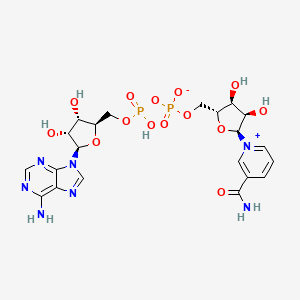
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)
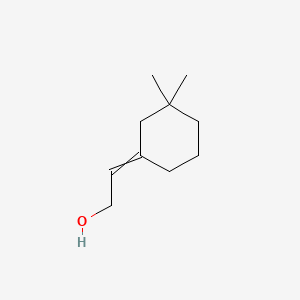

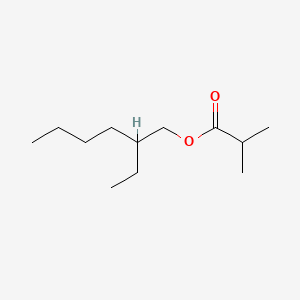

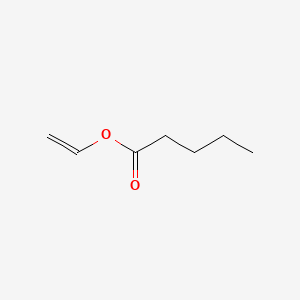
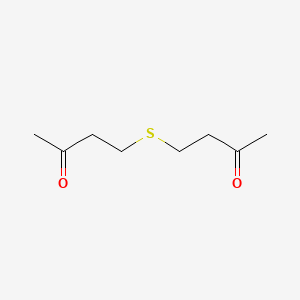

![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)
